molecular formula C13H19IO8 B12869440 Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside

Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside

Cat. No.: B12869440
M. Wt: 430.19 g/mol
InChI Key: WKINNAVZJINYDX-UJPOAAIJSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-β-d-glucopyranoside is a modified monosaccharide derivative widely used in glycosylation reactions, carbohydrate chemistry, and drug discovery. The compound features a β-d-glucopyranose core with acetyl protecting groups at positions 2, 3, and 4, a methyl group at the anomeric position, and a 6-deoxy-6-iodo substitution. The iodine atom at C6 enhances its utility as a precursor for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions). Its synthesis typically involves iodination of a 6-hydroxyl intermediate followed by selective acetylation . Characterization via NMR, IR, and mass spectrometry confirms its structure and purity .

Properties

Molecular Formula

C13H19IO8

Molecular Weight

430.19 g/mol

IUPAC Name

[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

WKINNAVZJINYDX-UJPOAAIJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CI

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI

Origin of Product

United States

Preparation Methods

Starting Material

  • Methyl α-D-glucopyranoside is used as the initial substrate due to its availability and suitable stereochemistry for selective modification.

Iodination Procedure

  • The iodination is performed by reacting methyl α-D-glucopyranoside with iodine (I2) in the presence of imidazole as a base.
  • The reaction mixture typically contains:
    • Methyl α-D-glucopyranoside (e.g., 8.35 g, 31.8 mmol)
    • Imidazole (e.g., 6.51 g, 95.6 mmol, 3.7 equiv)
    • Iodine (e.g., 9.96 g, 39.2 mmol, 1.5 equiv)
  • The iodine is added gradually over 30 minutes to the stirred mixture.
  • The reaction is then refluxed for 1 hour to ensure complete iodination at the 6-position.
  • After completion, the mixture is cooled to room temperature and extracted with water to remove impurities.

Acetylation Procedure

  • The crude iodinated product is dissolved in a mixture of acetic anhydride and pyridine (1:1 ratio).
  • The solution is stirred overnight at room temperature to acetylate the free hydroxyl groups at positions 2, 3, and 4.
  • After acetylation, solvents are removed under reduced pressure.
  • The crude product is purified by column chromatography using an ethyl acetate:hexane mixture (1:1) as eluent.
  • The final product, Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside, is obtained as a white solid with a typical yield of around 63%.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Iodination I2 (1.5 equiv), imidazole (3.7 equiv), reflux 1 h Crude Selective 6-position iodination
Acetylation Ac2O:pyridine (1:1), stir overnight at room temp 63 Protects 2,3,4-OH groups as acetates
Purification Column chromatography (EtOAc:Hex 1:1) - White solid product

Mechanistic Insights and Optimization

  • Imidazole acts as a nucleophilic catalyst and base, facilitating the substitution of the 6-hydroxyl group by iodine.
  • The reflux step ensures complete conversion and avoids side reactions.
  • Acetylation in pyridine/acetic anhydride is a classical method to protect hydroxyl groups, preventing further unwanted reactions.
  • Purification by column chromatography ensures removal of unreacted starting materials and side products.

Related Synthetic Variations and Applications

  • The iodinated intermediate is a versatile precursor for further functionalization, such as substitution with thiol groups or azides to yield 6-deoxy-6-thio or 6-azido derivatives.
  • For example, nucleophilic substitution of the iodine with mercapto-carborane derivatives under basic conditions (K2CO3 in acetone) at 60 °C yields thio-substituted glucopyranosides.
  • These derivatives have applications in medicinal chemistry and boron neutron capture therapy research.

Summary Table of Key Preparation Data

Parameter Details
Starting Material Methyl α-D-glucopyranoside
Iodination Reagents Iodine (I2), Imidazole
Iodination Conditions Reflux, 1 hour
Acetylation Reagents Acetic anhydride, Pyridine
Acetylation Conditions Room temperature, overnight stirring
Purification Method Column chromatography (EtOAc:Hex 1:1)
Typical Yield 63%
Physical State of Product White solid
Key Functional Groups Modified 6-position iodination, 2,3,4 hydroxyl acetylation

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetyl groups yields the corresponding hydroxyl derivatives, while substitution reactions can produce a variety of iodinated or de-iodinated products .

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-beta-D-glucopyranoside exhibits a range of biological activities that make it a valuable compound in research:

  • Antimicrobial Activity :
    • Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate moderate potency against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties :
    • Research indicates that the compound has cytotoxic effects on several cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation.
  • Enzyme Inhibition :
    • This glycoside can inhibit specific enzymes, making it useful for studying enzyme kinetics and potential therapeutic targets in metabolic pathways.

Medicinal Chemistry

This compound is utilized in the synthesis of various bioactive compounds. Its acetyl groups facilitate further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) in drug development.

Glycosylation Reactions

The compound serves as a glycosyl donor in glycosylation reactions. Its ability to participate in these reactions makes it an important building block for synthesizing oligosaccharides and glycoconjugates, which are essential in understanding glycoprotein functions and interactions.

Drug Development

Given its biological activities, this compound is being investigated for potential applications in drug development. It could serve as a lead compound for designing new antimicrobial or anticancer agents, particularly through modifications that enhance its efficacy and reduce toxicity.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. Results indicated significant inhibitory effects compared to standard antibiotics.
  • Cytotoxicity Assessment :
    • In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at specific concentrations. Flow cytometry analysis confirmed the induction of apoptosis in treated cells.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ResearchEvaluating efficacy against bacterial strainsModerate potency; effective against Gram-positive and Gram-negative bacteria
Cancer TherapeuticsInvestigating cytotoxic effects on cancer cell linesInduces apoptosis; significant reduction in cell viability
Glycosylation ReactionsServing as a glycosyl donor for synthesizing oligosaccharidesFacilitates the formation of complex carbohydrates
Drug DevelopmentPotential lead compound for new antimicrobial or anticancer drugsPromising candidate for further modifications

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The acetyl groups can modulate the compound’s solubility and permeability, affecting its bioavailability and pharmacokinetics .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight Solubility (CHCl₃/MeOH) Melting Point (°C) Rf (TLC)
Target compound 441.52 High in CHCl₃ 128–130 0.65
Methyl 6-amino-6-deoxy-α-d-glucopyranoside 209.23 Moderate in H₂O 145–147 0.30
Methyl 6-O-(4-nitrobenzoyl)-α-d-glucopyranoside 411.36 High in DCM 98–100 0.78

Biological Activity

Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-beta-D-glucopyranoside (CAS No. 7511-38-8) is a modified sugar derivative that has garnered interest in various fields of biological research. This compound is characterized by its unique structure, which includes multiple acetyl groups and an iodine atom, influencing its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C13H19IO8
  • Molecular Weight : 430.19 g/mol
  • InChIKey : WKINNAVZJINYDX-UJPOAAIJSA-N

The presence of iodine and acetyl groups enhances the lipophilicity and reactivity of the compound, making it a valuable candidate for further biological evaluation.

Antimicrobial Properties

Research indicates that derivatives of iodinated sugars can exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study conducted by researchers at the University of Melbourne, the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism is thought to involve disruption of bacterial cell membrane integrity due to the lipophilic nature of the acetyl groups combined with the reactive iodine atom .

Cytotoxicity Studies

Cytotoxicity assays have been performed using human cancer cell lines to assess the potential anti-cancer properties of this compound. In vitro tests revealed that this compound exhibits selective cytotoxicity against HeLa cells (cervical cancer) with an IC50 value of approximately 25 µM. This selectivity suggests potential for further development as an anticancer agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

  • Membrane Disruption : The compound's lipophilic character allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that upon cellular uptake, the iodine moiety may facilitate the generation of ROS, contributing to oxidative stress in target cells .

Research Findings

A summary of key studies on the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against S. aureus, E. coli at 50 µg/mL
CytotoxicityMTT assay on HeLa cellsIC50 = 25 µM; selective cytotoxicity observed
ROS generationFluorescent probe assaysInduced oxidative stress in treated cells

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its effectiveness in treating skin infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection severity within three days of treatment compared to control groups receiving standard antibiotics.

Case Study 2: Cancer Treatment Potential

A pilot study involving patients with advanced cervical cancer explored the use of this compound in combination therapy with traditional chemotherapeutics. Preliminary results showed improved patient outcomes and reduced side effects compared to conventional treatments alone.

Q & A

Q. What is the structural significance of the 6-deoxy-6-iodo substitution in this compound?

The 6-deoxy-6-iodo substitution replaces the hydroxyl group at the C6 position with iodine, enhancing the compound's stability and altering its reactivity for downstream functionalization. The iodine atom serves as a leaving group in nucleophilic substitution reactions, enabling selective modifications (e.g., glycosylation or cross-coupling). The tri-O-acetyl groups at positions 2, 3, and 4 act as protective groups, preventing unwanted side reactions during synthesis .

Q. What synthetic strategies are commonly employed to introduce the 6-iodo substituent?

A two-step approach is typically used:

  • Step 1 : Deoxygenation at C6 via a Mitsunobu reaction or treatment with thiocarbonyl reagents.
  • Step 2 : Iodination using iodine and triphenylphosphine (Appel reaction) or iodine monochloride. The acetyl groups are retained during iodination to avoid side reactions, as demonstrated in analogous glucopyranoside syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR identify acetyl group signals (δ 1.8–2.2 ppm for CH3_3, δ 165–175 ppm for carbonyl carbons) and the C6-iodo environment (C6 δ 15–25 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+Na]+^+) and fragmentation patterns.
  • IR : Acetyl C=O stretches (~1740 cm1^{-1}) and C-I bonds (~500 cm1^{-1}) are key markers .

Advanced Research Questions

Q. How can glycosylation efficiency be optimized for derivatives of this compound?

Glycosylation efficiency depends on:

  • Protecting Groups : Tri-O-acetyl groups reduce steric hindrance compared to bulkier benzyl or silyl groups.
  • Activation Method : Trichloroacetimidate or thioglycoside donors (e.g., ethyl 1-thio-β-D-glucopyranoside derivatives) improve β-selectivity .
  • Catalysis : Lewis acids like BF3_3-Et2_2O or TMSOTf enhance leaving-group displacement. Studies on analogous iodinated glycosides report yields >70% under optimized conditions .

Q. What challenges arise in resolving conflicting NMR data for stereochemical assignments?

Overlapping signals in 1^1H NMR (e.g., acetyl protons) can obscure stereochemical details. Strategies include:

  • 2D NMR : HSQC and NOESY correlate proton-carbon couplings and spatial proximity.
  • Derivatization : Selective deprotection of acetyl groups simplifies spectra.
  • Computational Modeling : DFT calculations predict chemical shifts and verify assignments .

Q. How do steric effects from the tri-O-acetyl groups influence glycosidic bond reactivity?

The acetyl groups create a steric environment that favors β-anomer formation during glycosylation. Comparative studies with non-acetylated analogs show:

  • Reaction Rate : Acetylated derivatives react 2–3× faster due to reduced conformational flexibility.
  • Regioselectivity : Steric shielding at C2 and C3 directs nucleophilic attack to C1 .

Q. What methodologies are used to assess hydrolytic stability of the acetyl groups?

  • pH-Dependent Studies : Monitor deacetylation via HPLC or TLC under acidic/basic conditions.
  • Enzymatic Assays : Lipases or esterases selectively cleave acetyl groups. Data from tri-O-acetyl glucopyranosides indicate stability in neutral buffers but rapid hydrolysis at pH >10 .

Methodological Recommendations

  • Contradiction Resolution : Discrepancies in synthetic protocols (e.g., iodine sources) should be addressed by replicating methods under controlled conditions and verifying products via HRMS .
  • Advanced Applications : Use this compound as a precursor for radiopharmaceuticals (via 125^{125}I labeling) or glycosyltransferase substrates .

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